2-Dimethylphosphorylprop-1-ene
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Overview
Description
2-Dimethylphosphorylprop-1-ene, also known as dimethyl (prop-1-en-2-yl)phosphine oxide, is an organophosphorus compound with the molecular formula C5H11OP. This compound is characterized by the presence of a phosphoryl group attached to a propene backbone. It is a versatile compound used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dimethylphosphorylprop-1-ene typically involves the reaction of dimethylphosphine oxide with propene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the addition of the phosphoryl group to the propene molecule. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Dimethylphosphorylprop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The compound can participate in substitution reactions where the phosphoryl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphine derivatives.
Scientific Research Applications
2-Dimethylphosphorylprop-1-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential use in drug development and as a precursor for biologically active molecules.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Dimethylphosphorylprop-1-ene involves its interaction with molecular targets through the phosphoryl group. This group can form strong bonds with various substrates, facilitating catalytic processes and chemical transformations. The compound’s ability to donate and accept electrons makes it a valuable intermediate in many chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Dimethylphosphine oxide: Similar in structure but lacks the propene backbone.
Trimethylphosphine oxide: Contains an additional methyl group compared to 2-Dimethylphosphorylprop-1-ene.
Ethylphosphine oxide: Has an ethyl group instead of the propene backbone .
Uniqueness
This compound is unique due to its specific combination of a phosphoryl group and a propene backbone, which imparts distinct reactivity and versatility in chemical reactions. This uniqueness makes it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
2-dimethylphosphorylprop-1-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11OP/c1-5(2)7(3,4)6/h1H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASISMJQUGVHJDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)P(=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11OP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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